molecular formula C16H14BrNO3 B5517393 ethyl 3-[(3-bromobenzoyl)amino]benzoate

ethyl 3-[(3-bromobenzoyl)amino]benzoate

Cat. No.: B5517393
M. Wt: 348.19 g/mol
InChI Key: UXAIXCWRSFMNPG-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-bromobenzoyl)amino]benzoate is an organic compound with the molecular formula C16H14BrNO3 It is a derivative of benzoic acid and contains both bromine and ethyl ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(3-bromobenzoyl)amino]benzoate typically involves the reaction of 3-bromobenzoyl chloride with ethyl 3-aminobenzoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-bromobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Oxidation: The aromatic ring can be oxidized to form quinones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoates.

    Reduction: Formation of ethyl 3-[(3-bromobenzyl)amino]benzoate.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

Ethyl 3-[(3-bromobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-[(3-bromobenzoyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including modulation of signaling pathways and inhibition of cell proliferation.

Comparison with Similar Compounds

Ethyl 3-[(3-bromobenzoyl)amino]benzoate can be compared with other similar compounds such as:

    Ethyl 4-[(3-bromobenzoyl)amino]benzoate: Similar structure but with the bromine atom in a different position, leading to different chemical reactivity and biological activity.

    Ethyl 3-[(2-bromobenzoyl)amino]benzoate: Another positional isomer with distinct properties.

    Ethyl 3-[(4-bromobenzoyl)amino]benzoate: Yet another isomer with unique characteristics.

Properties

IUPAC Name

ethyl 3-[(3-bromobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-2-21-16(20)12-6-4-8-14(10-12)18-15(19)11-5-3-7-13(17)9-11/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAIXCWRSFMNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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